Benzene, (1-bromo-2-propenyl)-
Overview
Description
“Benzene, (1-bromo-2-propenyl)-” is a chemical compound with the molecular formula C10H11Br . It is also known as 1-Bromo-2-(2-methyl-propenyl)-benzene . The compound is a colorless liquid .
Molecular Structure Analysis
The molecular structure of “Benzene, (1-bromo-2-propenyl)-” consists of a benzene ring with a bromo-propenyl group attached . The exact structure can be viewed using specific chemical visualization software .Chemical Reactions Analysis
“Benzene, (1-bromo-2-propenyl)-” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . It can also undergo nucleophilic substitution reactions . The exact reactions and their mechanisms would depend on the reaction conditions and the presence of other reactants.Physical and Chemical Properties Analysis
“Benzene, (1-bromo-2-propenyl)-” is a nonpolar molecule and is usually a colorless liquid . It is immiscible with water but readily miscible with organic solvents . Upon combustion, it produces a sooty flame .Mechanism of Action
The mechanism of action for “Benzene, (1-bromo-2-propenyl)-” in chemical reactions often involves electrophilic aromatic substitution . In this mechanism, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Future Directions
The future directions for “Benzene, (1-bromo-2-propenyl)-” could involve exploring its potential uses in various chemical reactions and syntheses . Additionally, further studies could be conducted to understand its reactivity, stability, and safety implications better. It would be beneficial to refer to relevant scientific literature for more detailed and specific information .
Properties
CAS No. |
70032-14-3 |
---|---|
Molecular Formula |
C9H9B |
Molecular Weight |
197.07 g/mol |
IUPAC Name |
1-bromoprop-2-enylbenzene |
InChI |
InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2 |
InChI Key |
FXLJHFCTYDFUER-UHFFFAOYSA-N |
SMILES |
C=CC(C1=CC=CC=C1)Br |
Canonical SMILES |
C=CC(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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